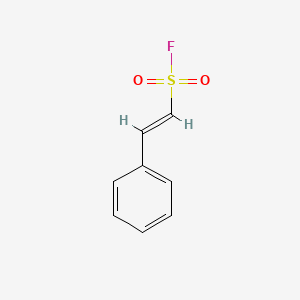

![molecular formula C14H10BrClO3 B1277083 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-33-4](/img/structure/B1277083.png)

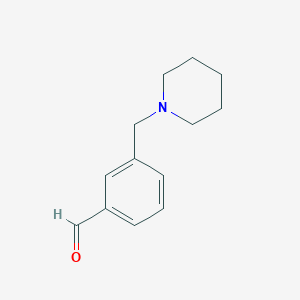

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid

Übersicht

Beschreibung

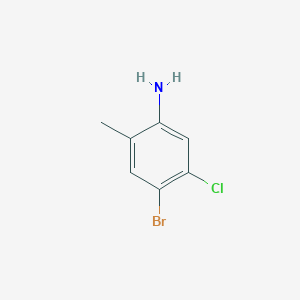

The compound 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative with potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated benzoic acid derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives often involves multi-step processes, including functional group transformations and halogenation reactions. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, was achieved through a six-step process starting from dimethyl terephthalate, involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Similarly, the synthesis of a novel CCR5 antagonist involved multiple steps, starting from halogenated starting materials and proceeding through elimination, reduction, and bromination reactions .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acid derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, the X-ray structure characterization of antipyrine derivatives revealed isostructural crystallization and the presence of hydrogen bonds and π-interactions stabilizing the crystal packing . The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene showed supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Halogenated benzoic acid derivatives can participate in various chemical reactions, including those that lead to the formation of metal complexes or the alteration of molecular structures. For instance, the reaction of 5-(2-aryl-2-oxoethyl)-2-thioxo-4-oxo-1,3-thiazolidines with bromine resulted in diastereomeric derivatives with a predominance of the (E)-diastereomer . Additionally, the synthesis of metal(II) complexes with halogenated benzoic acid ligands demonstrated the ability of these compounds to form chelates with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acid derivatives are influenced by their molecular structures and the nature of the substituents. For example, the introduction of a bromo group at the α-position of ketones in 2-benzyl-5-bromo-4-oxopentanoic acid significantly enhanced the electrophilicity of the carbonyl group, affecting its inhibitory activity against carboxypeptidase A . The crystal packing and intermolecular interactions, such as hydrogen bonds and halogen bonds, also play a crucial role in determining the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

1. Manufacturing of Therapeutic SGLT2 Inhibitors

- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

- Application Summary : The preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .

- Methods of Application : A catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process . The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield .

- Results or Outcomes : The high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction . The catalyst can effectively inhibit the generation of impurities such as 4-bromine-2-chlorobenzoic acid and the obtained product has low impurity content .

3. Synthesis of New Heterocyclic Compound

- Application Summary : A new heterocyclic compound (S)-3- (4- (5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (1), designed by utilizing 5-bromo-2-chlorobenzoic acid (2) as the starting material, is obtained by the organic synthesis .

- Methods of Application : The compound is characterized by single crystal X-ray crystallography, 1 H NMR and IR spectroscopy .

- Results or Outcomes : The results of the characterization are not provided in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGMUUNXLCEOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429217 | |

| Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |

CAS RN |

62176-33-4 | |

| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)